molecular formula C10H14N2O4 B14859538 Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate CAS No. 944900-59-8

Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate

Cat. No.: B14859538
CAS No.: 944900-59-8
M. Wt: 226.23 g/mol
InChI Key: ZWSZAFQDYFLISO-UHFFFAOYSA-N
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Description

Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of an ethyl ester group at the 4-position and a dimethoxymethyl group at the 6-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with dimethoxymethylamine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the dimethoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Pyrimidine derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethoxymethyl)pyrimidine-5-carboxylate
  • Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate
  • Ethyl 6-(dimethoxymethyl)pyridine-4-carboxylate

Uniqueness

Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The presence of both the ethyl ester and dimethoxymethyl groups allows for versatile chemical modifications and potential biological activities.

Properties

CAS No.

944900-59-8

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-4-16-9(13)7-5-8(12-6-11-7)10(14-2)15-3/h5-6,10H,4H2,1-3H3

InChI Key

ZWSZAFQDYFLISO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C(OC)OC

Origin of Product

United States

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